![molecular formula C19H21N3O3S2 B2923631 2-{[3-(丁烷-2-基)-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基]硫代}-N-(4-甲氧基苯基)乙酰胺 CAS No. 1326884-02-9](/img/structure/B2923631.png)
2-{[3-(丁烷-2-基)-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基]硫代}-N-(4-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been employed in the design of privileged structures in medicinal chemistry due to their wide range of pharmacological activities .
Molecular Structure Analysis
The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . It also has a butan-2-yl group, a sulfanyl group, and a N-(4-methoxyphenyl)acetamide group attached to the core structure.科学研究应用
对 TS 和 DHFR 的双重抑制活性
与 2-{[3-(丁烷-2-基)-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基]硫代}-N-(4-甲氧基苯基)乙酰胺相关的化合物已显示出作为胸苷酸合成酶和二氢叶酸还原酶双重抑制剂的显着潜力。这种双重抑制活性表明它们在对 TS 和 DHFR 具有关键作用的癌症和其他疾病的治疗干预中的应用。例如,Gangjee 等人 (2008) 的研究详细阐述了一系列经典和非经典的 2-氨基-4-氧代-5-芳基硫代取代-6-甲基噻吩并[2,3-d]嘧啶抗叶酸剂的类似物,这些类似物被合成作为潜在的双重 TS 和 DHFR 抑制剂。经典类似物被强调为当时已知的最強效双重抑制剂,强调了这些化合物在癌症治疗中的潜在疗效 (Gangjee, Qiu, Li, & Kisliuk, 2008)。
晶体结构和分子构象
了解相关化合物的晶体结构和分子构象有助于设计和合成更有效的治疗剂。研究提供了对同一家族中化合物晶体结构的见解,说明了这些分子的折叠构象以及嘧啶环相对于苯环的倾斜方式,这对于它们的生物活性至关重要 (Subasri 等人,2017)。
抗肿瘤活性
这些化合物另一个重要的应用领域是它们的抗肿瘤活性的合成和评估。研究表明,与所讨论化合物相似的噻吩并[3,2-d]嘧啶支架的衍生物对各种人类癌细胞系显示出有希望的结果,表明它们作为抗癌剂的潜力 (Hafez & El-Gazzar, 2017)。
抗菌活性
此外,还探索了这些化合物的抗菌潜力,研究表明它们对多种细菌和真菌菌株有效。除了它们的抗肿瘤能力外,这还扩展了它们在传染病治疗中的潜在应用 (Majithiya & Bheshdadia, 2022)。
未来方向
Given the wide range of pharmacological activities exhibited by thieno[3,2-d]pyrimidines , this compound could be a potential candidate for further study in medicinal chemistry. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its pharmacological properties.
属性
IUPAC Name |
2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-4-12(2)22-18(24)17-15(9-10-26-17)21-19(22)27-11-16(23)20-13-5-7-14(25-3)8-6-13/h5-10,12H,4,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCLQYSGXSCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。